Ramorelix

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ramorelix is a peptide hormone antagonist that is used in scientific research to study the reproductive system. It is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is used to block the effects of GnRH on the pituitary gland. Ramorelix is a powerful tool for investigating the mechanisms of the reproductive system and is used in a variety of research applications.

Mecanismo De Acción

Ramorelix works by binding to the Ramorelix receptor on the pituitary gland and blocking the effects of Ramorelix. Ramorelix is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones play a critical role in the regulation of the HPG axis and the reproductive system. By blocking the effects of Ramorelix, Ramorelix can help researchers understand the complex mechanisms involved in the regulation of the HPG axis.

Efectos Bioquímicos Y Fisiológicos

Ramorelix has a number of biochemical and physiological effects that are important for scientific research. It can reduce the levels of LH and FSH in the blood, which can help researchers investigate the effects of these hormones on the reproductive system. Ramorelix can also reduce the size of the pituitary gland, which can help researchers study the structure and function of this important organ.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ramorelix has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a highly specific antagonist for the Ramorelix receptor, which means that it can block the effects of Ramorelix without affecting other hormones or receptors. This makes it a powerful tool for investigating the mechanisms of the reproductive system. However, one limitation of Ramorelix is that it has a relatively short half-life in the body, which means that it may need to be administered multiple times during an experiment.

Direcciones Futuras

There are many potential future directions for research using Ramorelix. One area of interest is the role of Ramorelix in fertility and reproductive disorders. Researchers are also interested in investigating the effects of Ramorelix on other hormones and receptors in the body. Additionally, there is potential for using Ramorelix as a therapeutic agent for reproductive disorders, although more research is needed in this area.

Conclusion

Ramorelix is a powerful tool for investigating the mechanisms of the reproductive system. It is a synthetic analog of Ramorelix and is used to block the effects of Ramorelix on the pituitary gland. Ramorelix has a number of advantages and limitations for lab experiments, and there are many potential future directions for research using this peptide hormone antagonist. Overall, Ramorelix is an important tool for advancing our understanding of the complex mechanisms involved in the regulation of the reproductive system.

Métodos De Síntesis

Ramorelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. After the peptide chain is complete, the resin-bound peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is highly pure and stable.

Aplicaciones Científicas De Investigación

Ramorelix is used in a variety of scientific research applications related to the reproductive system. It is commonly used to study the regulation of the hypothalamic-pituitary-gonadal axis (HPG axis) and the effects of Ramorelix on the pituitary gland. Ramorelix is also used to investigate the role of Ramorelix in fertility and reproductive disorders.

Propiedades

Número CAS |

136639-71-9 |

|---|---|

Nombre del producto |

Ramorelix |

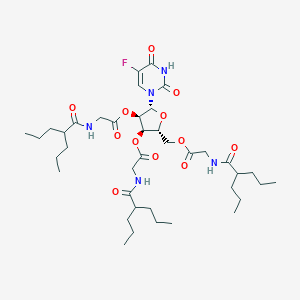

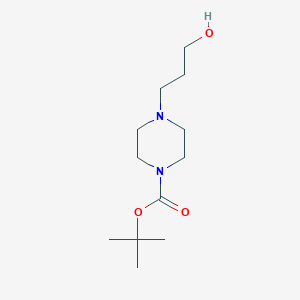

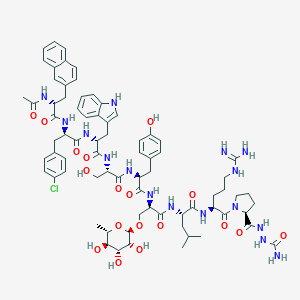

Fórmula molecular |

C74H95ClN16O18 |

Peso molecular |

1532.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |

Clave InChI |

WDYSQADGBBEGRQ-APSDYLPASA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Sinónimos |

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.